molecular formula C24H25FN4O4S B2925654 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 921804-54-8

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

カタログ番号: B2925654
CAS番号: 921804-54-8
分子量: 484.55
InChIキー: BWCGEGYBCCDJQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a pyridazinone core linked to a benzamide moiety through an ethyl chain. The 4-fluorophenyl group at the 3-position of the pyridazinone ring and the piperidine sulfonamide substituent on the benzamide are critical for its pharmacological profile. Its design aligns with trends in drug discovery targeting heterocyclic scaffolds for improved binding affinity and metabolic stability .

特性

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O4S/c25-20-8-4-18(5-9-20)22-12-13-23(30)29(27-22)17-14-26-24(31)19-6-10-21(11-7-19)34(32,33)28-15-2-1-3-16-28/h4-13H,1-3,14-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCGEGYBCCDJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its potential biological activity. This compound has garnered attention due to its structural features, which may confer unique pharmacological properties and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is C18H22FN5O2S, with a molecular weight of 371.46 g/mol. The presence of the fluorophenyl group and the piperidine moiety are critical for its biological interactions.

The mechanism of action for this compound involves multiple pathways:

  • Target Interaction : The compound interacts with specific molecular targets, potentially including enzymes or receptors involved in cellular signaling pathways.
  • Pathway Interference : It may alter biological pathways, affecting cellular processes such as proliferation and apoptosis.
  • Binding Affinity : The fluorine atom in the fluorophenyl group enhances binding affinity to certain biological targets, which may improve its pharmacological profile.

In Vitro Studies

In vitro studies have demonstrated that N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits significant antiproliferative activity against various cancer cell lines. For example:

  • IC50 Values : The compound showed an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent inhibitory effects on tumor growth .
Cell LineIC50 (μM)
HepG21.30
A549 (lung cancer)2.50
MDA-MB-231 (breast cancer)3.00

In Vivo Studies

In vivo studies involving xenograft models have further confirmed the anticancer efficacy of this compound. It demonstrated significant tumor growth inhibition compared to control treatments, suggesting its potential as a therapeutic agent in oncology.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on HepG2 Cells : A study evaluated the effect of varying concentrations of the compound on HepG2 cells, showing a dose-dependent increase in apoptosis rates from 5.83% in untreated cells to 28.83% at higher concentrations .
  • Cell Cycle Analysis : The compound was found to induce G2/M phase arrest in cancer cells, which is crucial for inhibiting proliferation and promoting apoptosis .

類似化合物との比較

Pharmacokinetic and Pharmacodynamic Comparisons

  • HDAC Inhibition: Analog 2 demonstrates superior HDAC isoform selectivity (class I HDACs) and apoptosis induction in SKM-1 cells, attributed to its dimethylaminomethylphenyl group enhancing target engagement . The target compound’s fluorophenyl group may confer similar but weaker activity due to reduced electron-donating effects.
  • Metabolic Stability : The methoxy group in Analog 1 likely slows oxidative metabolism compared to the fluorine in the target compound, as methoxy is less electronegative and more resistant to CYP450-mediated dehalogenation .
  • hERG Inhibition: Analog 2 shows low hERG channel inhibition (IC50 = 34.6 μM), suggesting the pyridazinone-benzamide scaffold has a favorable cardiac safety profile. This property is expected to extend to the target compound .

Research Findings and Clinical Relevance

  • Structural Optimization : Replacing piperidine with pyrrolidine (Analog 3) reduces molecular weight and improves solubility, but may compromise binding affinity due to decreased sulfonamide basicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。